

## basic characteristics of 528526-85-4

**Author:** BenchChem Technical Support Team. **Date:** February 2026

### Compound of Interest

Compound Name: 528526-85-4

CAS No.: 528526-85-4

Cat. No.: B612637

[Get Quote](#)

Technical Monograph: Influenza HA (307-319) [CAS **528526-85-4**][1][2][3]

## Executive Summary

Influenza HA (307-319) (CAS **528526-85-4**) is a synthetic peptide corresponding to residues 307–319 of the hemagglutinin (HA) protein from the Influenza A virus (H3N2 subtype).[1][2][3][4] It is scientifically renowned as a "universal" CD4+ T-cell epitope due to its promiscuous binding capacity to multiple human leukocyte antigen (HLA) class II DR alleles, including DR1, DR4, DR7, and DR11.[1]

For drug development professionals and immunologists, this peptide is not merely a viral fragment; it is a benchmark control for validating T-cell assay performance, investigating MHC-II antigen presentation mechanics, and designing peptide-based vaccines.[1] Its high immunogenicity and broad HLA restriction make it an indispensable tool for assessing immune competence in clinical and preclinical workflows.[1]

## Chemical & Physical Profile

Understanding the physicochemical nature of HA (307-319) is critical for preventing experimental artifacts caused by aggregation or improper solubilization.[1]

| Property               | Specification                                                                    |
|------------------------|----------------------------------------------------------------------------------|
| CAS Number             | 528526-85-4                                                                      |
| Peptide Name           | Influenza HA (307-319)                                                           |
| Sequence (1-Letter)    | PKYVKQNTLKLAT                                                                    |
| Sequence (3-Letter)    | Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr                              |
| Molecular Formula      | C <sub>69</sub> H <sub>118</sub> N <sub>18</sub> O <sub>19</sub>                 |
| Molecular Weight       | 1503.8 Da                                                                        |
| Isoelectric Point (pI) | ~10.5 (Highly Basic)                                                             |
| Net Charge (pH 7.0)    | +3 (Three Lysine residues + N-terminus)                                          |
| Solubility             | Soluble in water; highly soluble in acidic buffers (e.g., 5% Acetic Acid).[1][5] |
| Purity Standard        | ≥95% (HPLC) required for immunological assays to avoid endotoxin interference.   |

Scientist's Note on Stability: The presence of Methionine is absent, reducing oxidation risk.[1] However, the N-terminal Proline can undergo diketopiperazine formation if stored in solution for extended periods.[1] Always reconstitute immediately prior to use or store aliquots at -80°C.

## Mechanism of Action: The MHC-II Interface

The utility of HA (307-319) stems from its structural compatibility with the peptide-binding groove of MHC Class II molecules.[1] Unlike Class I peptides which are anchored at the ends, this Class II peptide binds via a central hydrophobic core, allowing the flanking residues to extend out of the groove.[1]

## Mechanistic Pathway

- **Antigen Loading:** In an experimental setting, the peptide is loaded exogenously onto HLA-DR molecules on the surface of Antigen Presenting Cells (APCs).[1]

- **Promiscuous Binding:** The sequence contains specific "anchor residues" (Tyr-309, Leu-314) that fit into the P1 and P6 pockets of various HLA-DR alleles.[1] This structural flexibility allows it to bind HLA-DR1, DR4, and others.[1]
- **TCR Recognition:** The Peptide-MHC complex (pMHC) is recognized by the T-Cell Receptor (TCR) on CD4+ T helper cells.[1]
- **Activation:** This interaction triggers the phosphorylation of CD3 chains, recruiting ZAP-70, and initiating the downstream signaling cascade (MAPK, NF- $\kappa$ B, NFAT) leading to cytokine release (IFN- $\gamma$ , IL-2).[1]

## Visualization: Immunological Signaling Pathway[4]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of HA (307-319) induced T-cell activation via MHC Class II presentation.  
[1][6]

## Experimental Best Practices & Protocols

As a Senior Application Scientist, I recommend the following protocols. The most common failure mode with this peptide is improper reconstitution leading to inconsistent molarity in assays.[1]

### Protocol A: Reconstitution & Storage

- **Solvent:** Sterile Water or PBS.[1] Due to the high lysine content (3 residues), the peptide is cationic and dissolves well in aqueous solutions.[1]

- Concentration: Prepare a 2 mM stock solution.
  - Calculation: 1 mg peptide (MW 1503.[\[1\]](#)8) / 1.5038 mg/mL = 0.665 mL (665  $\mu$ L) of solvent.  
[\[1\]](#)
- Aliquoting: Do not store at 4°C. Flash freeze in liquid nitrogen and store at -80°C.
- Usage: Thaw only once. Discard unused thawed portion.

## Protocol B: T-Cell Proliferation Assay (Positive Control)

Use this protocol to validate the functional capacity of PBMCs (Peripheral Blood Mononuclear Cells) from HLA-DR+ donors.[\[1\]](#)

Materials:

- Freshly isolated human PBMCs.[\[1\]](#)
- RPMI 1640 medium + 10% Human AB Serum.[\[1\]](#)
- HA (307-319) Peptide Stock (2 mM).[\[1\]](#)
- CFSE (Carboxyfluorescein succinimidyl ester) dye.[\[1\]](#)

Step-by-Step Workflow:

- Labeling: Resuspend

PBMCs/mL in PBS. Add CFSE (final 1  $\mu$ M). Incubate 10 min at 37°C. Quench with cold media.

- Plating: Plate

cells/well in a 96-well U-bottom plate.

- Stimulation:

- Negative Control:[\[5\]](#) Media only (DMSO vehicle).[\[1\]](#)
- Experimental: Test Drug.[\[1\]](#)

- Positive Control:[5] Add HA (307-319) at a final concentration of 10  $\mu\text{g}/\text{mL}$  (approx 6.6  $\mu\text{M}$ ).
- Incubation: Incubate for 5–7 days at 37°C, 5%  $\text{CO}_2$ .
- Readout: Analyze by Flow Cytometry. Look for CFSE dilution (proliferation) in CD4+ gated population.[1]

## Visualization: Assay Workflow



[Click to download full resolution via product page](#)

Figure 2: Standardized workflow for using HA (307-319) as a positive control in T-cell proliferation assays.

## Clinical & Research Relevance

## Vaccine Development

HA (307-319) is used as a universal T-helper epitope in conjugate vaccines.[1] By linking this peptide to a weak antigen (e.g., a B-cell epitope or a carbohydrate), researchers can recruit T-cell help to boost antibody production against the weak target.[1]

## HLA-Binding Studies

Because it binds multiple HLA-DR alleles, it is the standard competitor peptide in fluorescence polarization assays used to determine the binding affinity of novel drug candidates to MHC II.

## Diagnostic Reagent

In ELISpot assays, it serves as a control to verify that patient PBMCs are viable and capable of processing antigen, ensuring that a "negative" result in a drug trial is due to lack of immunogenicity, not cell death.[1]

## References

- Original Characterization: O'Sullivan, D., et al. (1990).[1] "On the interaction of promiscuous antigenic peptides with the MHC class II molecule HLA-DR1." *Journal of Immunology*, 145(6), 1799-1808.[1] [Link](#)
- Structural Basis: Stern, L. J., et al. (1994).[1][7] "Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide." *Nature*, 368, 215–221.[1] [Link](#)[1]
- Experimental Application: Alexander, J., et al. (2000).[1] "Development of helper T cell epitopes for peptide-based vaccines." *Immunologic Research*, 18, 79-92.[1] [Link](#)[1]
- Database Record: Immune Epitope Database (IEDB). "Epitope ID 48237: PKYVKQNTLKLAT." [1][3][8] [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. PKYVKQNTLKLAT \(HA306-318 peptide\) | C69H118N18O19 | CID 9833806 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. PKYVKQNTLKLAT epitope - Immune Epitope Database \(IEDB\) \[iedb.org\]](#)
- [6. Evolutionarily conserved amino acids in MHC-II mediate bat influenza A virus entry into human cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. peptide.com \[peptide.com\]](#)
- [8. clinisciences.com \[clinisciences.com\]](#)
- To cite this document: BenchChem. [basic characteristics of 528526-85-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612637#basic-characteristics-of-528526-85-4>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)